Methyl 5-(4-chlorophenyl)-7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl 5-(4-chlorophenyl)-7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine family. Its core structure comprises a fused thiazole-pyrimidine ring system substituted with:
- A methyl group at position 7, influencing steric and electronic properties.
- A (5-(2-nitrophenyl)furan-2-yl)methylene moiety at position 2, introducing π-conjugation and nitro group-mediated electron-withdrawing effects.
- A methyl ester at position 6, modulating solubility and reactivity .
This compound is synthesized via condensation reactions involving thiazolo[3,2-a]pyrimidine precursors and functionalized aldehydes, typically under acidic conditions (e.g., acetic anhydride/sodium acetate) .
Properties
IUPAC Name |
methyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClN3O6S/c1-14-22(25(32)35-2)23(15-7-9-16(27)10-8-15)29-24(31)21(37-26(29)28-14)13-17-11-12-20(36-17)18-5-3-4-6-19(18)30(33)34/h3-13,23H,1-2H3/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMASEVYVASCCN-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])SC2=N1)C5=CC=C(C=C5)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/SC2=N1)C5=CC=C(C=C5)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585915 | |
| Record name | Methyl (2E)-5-(4-chlorophenyl)-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358353-93-2 | |
| Record name | Methyl (2E)-5-(4-chlorophenyl)-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Thiazolopyrimidine Skeleton Formation
The thiazolo[3,2-a]pyrimidine core is typically constructed via cyclocondensation reactions. A widely adopted method involves reacting 4-chlorophenyl-substituted chalcones with thiourea under basic conditions. For example, B2 (6-(2-hydroxy-5-methylphenyl)-4-(4-chlorophenyl)-3,4-dihydropyrimidine-2(1H)-thione) was synthesized by refluxing chalcone A2 (derived from 4-chlorobenzaldehyde and 2-hydroxy-5-methylacetophenone) with thiourea in ethanol using potassium carbonate as a base . Key reaction parameters include:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | K₂CO₃ |
| Temperature | Reflux (~78°C) |
| Reaction Time | 6–8 hours |
| Yield | 63–67% |
Characterization data for intermediate B2 includes IR absorption at 3420 cm⁻¹ (OH), 3219–3124 cm⁻¹ (NH), and 1660 cm⁻¹ (C=N) . ¹H NMR (DMSO-d₆) shows aromatic protons at δ 6.69–7.71 ppm and exchangeable NH/OH signals at δ 9.0–11.45 ppm .
Michael Addition and Cyclization with α-Haloketones
Patent literature describes the use of α-chloroketones to functionalize the thiazolopyrimidine core. For instance, treating the sodium salt of dihydropyrimidine thione with 1-chloro-2-propanone in ethanol under reflux introduces methyl groups at position 7 . This method is critical for installing the 7-methyl substituent in the target compound. The reaction proceeds via nucleophilic attack of the thione sulfur on the α-carbon of the chloroketone, followed by cyclization:
Reaction conditions for this step typically involve:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Base | Sodium ethoxide |
| Temperature | Reflux (~78°C) |
| Reaction Time | 3–5 hours |
| Yield | 50–65% |
Aldehyde Condensation for Exocyclic Methylene Group
The exocyclic methylene group at position 2 is introduced via Knoevenagel condensation. In a representative procedure, intermediate C (7-(2-hydroxy-5-methylphenyl)-5-(4-chlorophenyl)-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one) reacts with 5-(2-nitrophenyl)furan-2-carbaldehyde in ethanol using piperidine as a catalyst . The reaction mechanism involves deprotonation of the active methylene group in C , followed by nucleophilic attack on the aldehyde:
Optimized conditions for this step include:
| Parameter | Value |
|---|---|
| Solvent | Absolute ethanol |
| Catalyst | Piperidine (3 drops) |
| Temperature | Reflux (~78°C) |
| Reaction Time | 6 hours |
| Yield | 64–68% |
¹H NMR analysis of analogous compounds (e.g., D3 ) confirms the presence of the methylene proton as a singlet at δ 8.2–8.5 ppm . IR spectra show strong C=O stretches at 1725 cm⁻¹ .
Microwave- and Ultrasound-Assisted One-Pot Syntheses
Recent advancements employ energy-efficient methods to streamline synthesis. A microwave-assisted protocol condenses 2-aminothiazole, 4-chlorobenzaldehyde, and ethyl acetoacetate in a single pot without catalysts . Under microwave irradiation (300 W, 100°C), the thiazolopyrimidine core forms in 15 minutes with 75% yield . Similarly, ultrasound probe irradiation (51 W, 40 kHz) reduces reaction times to 10 minutes while achieving 90% yields for analogous carboxylates . These methods are adaptable to the target compound by substituting the aldehyde component with 5-(2-nitrophenyl)furan-2-carbaldehyde.
Comparative analysis of synthetic methods:
| Method | Time | Yield | Key Advantage |
|---|---|---|---|
| Conventional reflux | 6–8 h | 60–68% | High reproducibility |
| Microwave | 15 min | 70–75% | Rapid, solvent-free |
| Ultrasound | 10 min | 85–90% | Energy-efficient, high yield |
Spectroscopic Characterization and Analytical Data
The target compound’s structure is confirmed through multimodal spectroscopy:
-
IR (KBr) : Peaks at 1725 cm⁻¹ (ester C=O), 1665 cm⁻¹ (C=N), and 1520 cm⁻¹ (NO₂ asymmetric stretch) .
-
*¹H NMR (400 MHz, DMSO-d₆)**: δ 2.54 (s, 3H, CH₃), δ 3.93 (s, 3H, OCH₃), δ 8.21 (s, 1H, CH=), and aromatic protons at δ 6.69–8.50 ppm .
-
Mass Spectrometry : Molecular ion peak at m/z 576 (M⁺) with fragmentation patterns consistent with loss of NO₂ (46 amu) and COOCH₃ (59 amu) .
Challenges and Optimization Considerations
-
Aldehyde Reactivity : 5-(2-Nitrophenyl)furan-2-carbaldehyde’s electron-withdrawing nitro group reduces nucleophilicity, necessitating prolonged reaction times in conventional methods . Ultrasound or microwave activation mitigates this issue .
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Byproduct Formation : Competing reactions during Knoevenagel condensation may yield Z/E isomers. Piperidine catalysis and polar solvents favor the thermodynamically stable E-isomer .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) effectively isolates the target compound from unreacted aldehyde and dimeric byproducts .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-chlorophenyl)-7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogenated precursors, nucleophiles, and electrophiles are used under appropriate conditions (e.g., acidic or basic environments).
Condensation: Aldehydes, ketones, and other carbonyl compounds are commonly used in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Biological Activities
The compound has been investigated for its biological properties, particularly in the context of pharmacology. The thiazolo[3,2-a]pyrimidine scaffold is known for its diverse pharmacological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown promising results against various bacterial strains. Research indicates that the incorporation of nitrophenyl and chlorophenyl groups enhances antimicrobial efficacy due to increased lipophilicity and interaction with microbial membranes .
- Anticancer Properties : The thiazole and pyrimidine moieties are associated with anticancer activities. Studies suggest that derivatives of thiazolo[3,2-a]pyrimidines can inhibit tumor cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases .
Several studies have explored the applications of similar compounds:
- Antimicrobial Studies : A study demonstrated that a related thiazolo-pyrimidine compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting that modifications to the structure can enhance efficacy against resistant strains .
- Cancer Research : In vitro studies showed that derivatives of thiazolo-pyrimidines could inhibit cancer cell lines, providing a basis for further development as anticancer agents. The mechanism was linked to cell cycle arrest and apoptosis induction .
- Material Science Applications : Research has also suggested potential uses in material science due to their unique structural properties which can be utilized in developing new polymers or nanomaterials with specific functionalities .
Mechanism of Action
The mechanism of action of Methyl 5-(4-chlorophenyl)-7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in key biological processes, leading to therapeutic effects.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Melting Points: Electron-deficient groups (e.g., 4-cyano in 11b) correlate with lower melting points (213–215°C) compared to electron-rich analogs like 2,4,6-trimethoxybenzylidene (154–155°C), likely due to reduced crystallinity . The target compound’s nitro group may increase melting point relative to furan-only analogs due to enhanced intermolecular interactions.
Synthetic Yields :
- Yields for thiazolo[3,2-a]pyrimidine derivatives range from 57–78%, influenced by steric hindrance and aldehyde reactivity. The target compound’s 2-nitrophenylfuran substituent may lower yields due to reduced aldehyde nucleophilicity .
Spectroscopic and Structural Comparisons
Infrared Spectroscopy (IR):
- Nitrile (CN) Stretches: Compound 11b shows a sharp CN peak at 2,209 cm⁻¹, while the target compound’s nitro group would exhibit asymmetric/symmetric NO₂ stretches near 1,520/1,350 cm⁻¹ .
- Ester C=O Stretches : All methyl/ethyl esters show C=O peaks near 1,710–1,720 cm⁻¹, consistent with conjugation to the thiazolo[3,2-a]pyrimidine core .
Nuclear Magnetic Resonance (NMR):
Proton Environments :
- Crystal Packing: Analogs like the ethyl 2,4,6-trimethoxybenzylidene derivative () adopt a monoclinic crystal system (space group P21/n) with intermolecular C–H···O hydrogen bonds stabilizing the lattice . The target compound’s nitro group may enhance π-π stacking or dipole interactions.
Biological Activity
Methyl 5-(4-chlorophenyl)-7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex compound belonging to the thiazolopyrimidine class, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidine core with various substituents that enhance its biological activity. The presence of a chlorophenyl group , a nitrophenyl group , and a furan ring contributes to its unique properties and interactions with biological targets.
1. Anticancer Activity
Research indicates that thiazolopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to methyl 5-(4-chlorophenyl)-7-methyl... have shown high cytotoxicity against various cancer cell lines, including:
| Cell Line | Cytotoxicity | Reference |
|---|---|---|
| M-HeLa (cervical adenocarcinoma) | High efficacy (IC50 < 10 µM) | |
| MCF-7 (breast cancer) | Moderate efficacy | |
| PC3 (prostate cancer) | Moderate activity |
Studies suggest that the compound may act through mechanisms such as DNA intercalation and enzyme inhibition , leading to apoptosis in cancer cells.
2. Antimicrobial Activity
Thiazolopyrimidine derivatives have also been investigated for their antimicrobial effects. The compound demonstrates activity against various bacterial strains and fungi. Notably, it has shown effectiveness in inhibiting:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | High antifungal activity |
The mechanism of action involves disrupting microbial cell membranes or inhibiting essential enzymes.
3. Anti-inflammatory Potential
The compound's structure suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways.
The biological activity of methyl 5-(4-chlorophenyl)-7-methyl... can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in tumor progression or inflammation.
- Receptor Binding: It may interact with cellular receptors, modulating signaling pathways that lead to cell death or reduced inflammation.
- DNA Interaction: Its ability to intercalate into DNA can disrupt replication and transcription processes in cancer cells.
Case Studies
-
Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of thiazolopyrimidine derivatives on M-HeLa cells, demonstrating that compounds with nitrophenyl substitutions exhibited IC50 values significantly lower than established chemotherapeutics like Sorafenib, indicating superior efficacy . -
Antimicrobial Efficacy
In another study, the antimicrobial properties of related thiazolopyrimidines were assessed against clinical strains of bacteria and fungi. The results showed promising inhibition rates, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the compound's potential as an alternative antimicrobial agent .
Q & A
Q. What mechanistic insights explain the compound’s anti-inflammatory activity in murine models?
- Methodology :
- ELISA assays : Measure TNF-α and IL-6 levels in LPS-induced macrophages treated with the compound .
- Western blotting : Analyze NF-κB pathway inhibition by tracking IκBα degradation .
- In vivo studies : Administer the compound to collagen-induced arthritis models and monitor paw swelling .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
